molecular formula C16H16N2O2 B2619046 2-(benzyloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one CAS No. 2177060-70-5

2-(benzyloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one

Cat. No.: B2619046
CAS No.: 2177060-70-5
M. Wt: 268.316
InChI Key: WBIYYKXOVIKPMK-UHFFFAOYSA-N
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Description

2-(benzyloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,4-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The benzyloxy group is then introduced via nucleophilic substitution reactions, and the ethanone moiety is incorporated through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. Large-scale synthesis would require careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Catalysts and reagents used in the synthesis must be chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(benzyloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions involving pyrrolo[3,4-b]pyridine derivatives.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industry: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of the target and influencing biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[3,4-b]pyridine derivatives: These compounds share the core structure and may have similar biological activities.

    Benzyloxy derivatives: Compounds with a benzyloxy group may exhibit similar chemical reactivity and applications.

    Ethanone derivatives: Compounds containing the ethanone moiety can undergo similar chemical reactions.

Uniqueness

2-(benzyloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the pyrrolo[3,4-b]pyridine core, benzyloxy group, and ethanone moiety allows for diverse applications and reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(12-20-11-13-5-2-1-3-6-13)18-9-14-7-4-8-17-15(14)10-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIYYKXOVIKPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)COCC3=CC=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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